Cas no 2229542-30-5 (2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)

2-Amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyrimidine substituent, which confers unique reactivity and structural versatility. Its bifunctional nature, combining both amino and hydroxyl groups, makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of the pyrimidine ring enhances its potential as a building block for biologically active compounds, including kinase inhibitors and nucleoside analogs. The methyl group at the α-position contributes to steric hindrance, influencing stereoselectivity in catalytic reactions. This compound is suitable for use in medicinal chemistry research and as a precursor for complex molecular architectures.
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol structure
2229542-30-5 structure
商品名:2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
CAS番号:2229542-30-5
MF:C8H13N3O
メガワット:167.208321332932
CID:6480923
PubChem ID:165734875

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
    • 2229542-30-5
    • EN300-1756594
    • インチ: 1S/C8H13N3O/c1-8(9,5-12)2-7-3-10-6-11-4-7/h3-4,6,12H,2,5,9H2,1H3
    • InChIKey: BPODGHLBMRMIEC-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(CC1=CN=CN=C1)N

計算された属性

  • せいみつぶんしりょう: 167.105862047g/mol
  • どういたいしつりょう: 167.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 72Ų

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1756594-10.0g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
10g
$6266.0 2023-06-03
Enamine
EN300-1756594-0.05g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
0.05g
$1224.0 2023-09-20
Enamine
EN300-1756594-1g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
1g
$1458.0 2023-09-20
Enamine
EN300-1756594-1.0g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
1g
$1458.0 2023-06-03
Enamine
EN300-1756594-0.5g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
0.5g
$1399.0 2023-09-20
Enamine
EN300-1756594-0.25g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
0.25g
$1341.0 2023-09-20
Enamine
EN300-1756594-5g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
5g
$4226.0 2023-09-20
Enamine
EN300-1756594-10g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
10g
$6266.0 2023-09-20
Enamine
EN300-1756594-5.0g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
5g
$4226.0 2023-06-03
Enamine
EN300-1756594-0.1g
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2229542-30-5
0.1g
$1283.0 2023-09-20

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 関連文献

Related Articles

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-olに関する追加情報

Introduction to 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol (CAS No. 2229542-30-5)

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229542-30-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework combining an amino group, a methyl-substituted propanol backbone, and a pyrimidine moiety, has garnered attention due to its potential biological activities and synthetic utility. The presence of the pyrimidin-5-yl substituent particularly positions this compound as a candidate for further exploration in drug discovery programs, given the well-documented role of pyrimidine derivatives in various therapeutic applications.

The structural composition of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol lends itself to diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. The compound’s primary functional groups—the amino group at the 1-position and the hydroxyl group at the 3-position—offer opportunities for further derivatization, enabling the creation of novel analogs with tailored properties. Additionally, the pyrimidine ring serves as a scaffold that can be linked to other pharmacophores, facilitating the development of hybrid molecules designed to interact with biological targets in innovative ways.

In recent years, there has been growing interest in exploring small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The pyrimidin-5-yl moiety is particularly relevant in this context, as pyrimidine-based compounds have been extensively studied for their roles as kinase inhibitors, DNA intercalators, and antimicrobial agents. For instance, derivatives of pyrimidine have shown promise in targeting tyrosine kinases, which are overexpressed in many cancers, leading to the development of drugs like imatinib and gefitinib. The compound under discussion may serve as a precursor for synthesizing novel inhibitors with improved selectivity and reduced toxicity.

The synthesis of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic strategies may include condensation reactions between appropriately substituted precursors followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have further refined these processes, enabling higher yields and purities. The ability to efficiently produce this compound in good yields is crucial for downstream applications, particularly in high-throughput screening (HTS) campaigns where large quantities of diverse compounds are required for biological evaluation.

The potential biological activity of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol has not yet been fully elucidated; however, computational modeling and structure-based drug design approaches can provide valuable insights into its interactions with biological targets. Molecular docking studies can predict how this molecule might bind to proteins or enzymes involved in disease pathways, offering a rational basis for designing experiments to validate its pharmacological potential. Such computational techniques are increasingly integral to modern drug discovery workflows, complementing experimental approaches by identifying promising candidates early in the development process.

In parallel with computational studies, experimental investigations are essential for confirming the biological relevance of CAS No. 2229542-30-5. Initial assays might focus on evaluating its effects on cellular proliferation or modulation of specific signaling pathways. Given the structural similarities to known bioactive compounds, it is reasonable to hypothesize that this molecule could exhibit inhibitory or stimulatory effects depending on its target interactions. Furthermore, exploring its interaction with nucleic acids may reveal potential applications in antiviral or anticancer therapies where pyrimidine derivatives play a critical role.

The pharmaceutical industry continually seeks innovative approaches to overcome challenges such as drug resistance and off-target effects. The unique combination of functional groups in 2-amino-2-methyl-3-(pyrimidin-5-yloxy)propanal positions it as a promising candidate for generating novel therapeutic agents. By leveraging its structural features—such as the ability to form hydrogen bonds through the amino and hydroxyl groups—this compound could be designed to interact selectively with disease-causing proteins while minimizing side effects.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling intermediates like CAS No. 2229542 - 30 - 5 during large-scale production or clinical trials. While not classified as hazardous under current regulations, proper handling protocols must be established to ensure worker safety and environmental protection during synthesis and purification processes. Documentation of synthesis routes, purity specifications, and stability data are critical components of any regulatory submission package should this compound advance toward commercialization.

The future directions for research involving CAS No. 2229542 - 30 - 5 may include expanding synthetic methodologies to produce analogs with modified substituents while maintaining key pharmacophoric elements intact. Collaborative efforts between academic researchers and industry scientists could accelerate progress by combining expertise in organic chemistry with insights from medicinal biology. As high-throughput screening technologies continue to evolve toward greater precision and throughput rates per assay run time period , compounds like those based on pyrimidine scaffolds will remain at forefront due their versatility use potential wide range therapeutic areas including oncology immunology infectious diseases neurology fields

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